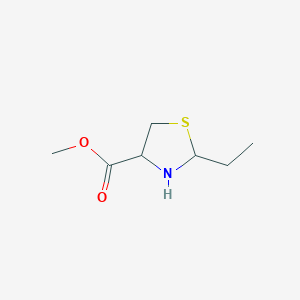
(E)-N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is an organic compound that belongs to the class of amines This compound features a naphthalene ring, a chloroallyl group, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, allyl chloride, and methylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would involve large-scale reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The chloroallyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloroallyl)-N-methyl-N-(phenylmethyl)-amine
- N-(3-Chloroallyl)-N-methyl-N-(naphthylmethyl)-amine
Uniqueness
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
134865-58-0 |
|---|---|
Molekularformel |
C15H16ClN |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H16ClN/c1-17(11-5-10-16)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-10H,11-12H2,1H3/b10-5+ |
InChI-Schlüssel |
IPIOOPDWWWBYPQ-BJMVGYQFSA-N |
Isomerische SMILES |
CN(C/C=C/Cl)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CN(CC=CCl)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


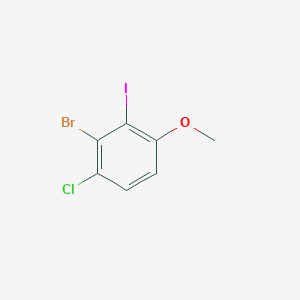
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
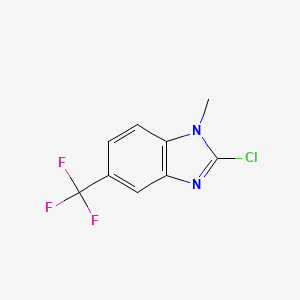

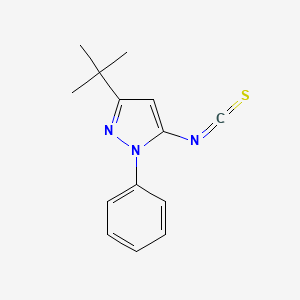
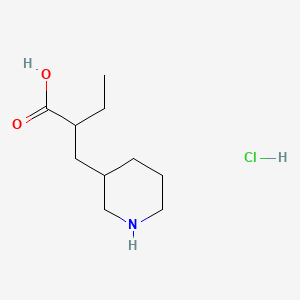

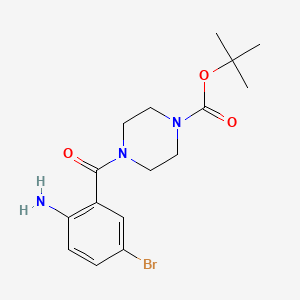
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
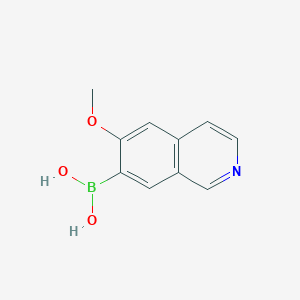
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
